molecular formula C9H9F3O3 B2547304 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid CAS No. 2091455-01-3

2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B2547304
CAS No.: 2091455-01-3
M. Wt: 222.163
InChI Key: FJXSPBNOXLSQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with an isopropyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The isopropyl and trifluoromethyl groups can be introduced through Friedel-Crafts alkylation and trifluoromethylation reactions, respectively.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the furan ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

    2-(Propan-2-yl)furan-3-carboxylic acid: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.

    4-(Trifluoromethyl)furan-3-carboxylic acid: Lacks the isopropyl group, affecting its steric and electronic properties.

    2-(Propan-2-yl)-5-(trifluoromethyl)furan-3-carboxylic acid: Positional isomer with different substitution pattern on the furan ring.

Uniqueness: The presence of both the isopropyl and trifluoromethyl groups in 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-4(2)7-6(8(13)14)5(3-15-7)9(10,11)12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXSPBNOXLSQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CO1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.